molecular formula C20H21N3O3S2 B11160528 2-[(4-methylphenyl)sulfonyl]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(4-methylphenyl)sulfonyl]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11160528
M. Wt: 415.5 g/mol
InChI Key: PQADFXZEDJUMAD-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfonyl]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group, a thiadiazole ring, and a phenylpropyl moiety. It has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the sulfonyl group and the phenylpropyl moiety. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfonyl]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.

    Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or disrupt microbial cell walls. The sulfonyl and thiadiazole groups play crucial roles in these interactions, often forming strong bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-methylphenyl)sulfonyl]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-14-8-10-17(11-9-14)28(25,26)13-18(24)21-20-23-22-19(27-20)12-15(2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,21,23,24)

InChI Key

PQADFXZEDJUMAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)CC(C)C3=CC=CC=C3

Origin of Product

United States

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